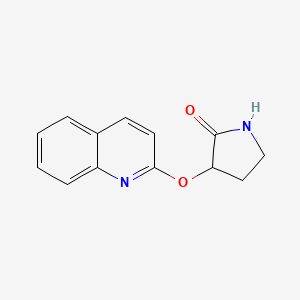

3-(Quinolin-2-yloxy)pyrrolidin-2-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-quinolin-2-yloxypyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O2/c16-13-11(7-8-14-13)17-12-6-5-9-3-1-2-4-10(9)15-12/h1-6,11H,7-8H2,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKZQZDDBWFNLNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C1OC2=NC3=CC=CC=C3C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies for 3 Quinolin 2 Yloxy Pyrrolidin 2 One and Its Analogues

Retrosynthetic Analysis of 3-(Quinolin-2-yloxy)pyrrolidin-2-one

A logical retrosynthetic analysis of the target molecule, this compound, primarily involves the disconnection of the ether linkage, which is the most synthetically feasible bond to form in the final steps. This leads to two key precursors: a quinoline (B57606) moiety with a hydroxyl group at the 2-position (quinolin-2-ol or its tautomer, quinolin-2(1H)-one) and a pyrrolidin-2-one ring functionalized at the 3-position with a suitable leaving group or a hydroxyl group.

Scheme 1: Retrosynthetic Analysis

Figure 1: A plausible retrosynthetic pathway for this compound, highlighting the key disconnection at the ether bond and the precursor molecules: quinolin-2-ol and a 3-functionalized pyrrolidin-2-one.

This disconnection strategy allows for the independent synthesis of the two heterocyclic systems, which can then be coupled in a convergent manner. The choice of the functional group (X) on the pyrrolidin-2-one precursor is critical and dictates the type of coupling reaction to be employed. Common choices for X include a halogen (e.g., Br, Cl) for nucleophilic substitution reactions or a hydroxyl group for Mitsunobu or other etherification protocols.

Methodologies for Constructing the Pyrrolidin-2-one Core

The pyrrolidin-2-one, or γ-lactam, is a ubiquitous scaffold in natural products and pharmaceuticals. Its synthesis has been extensively studied, offering a variety of methods to produce the required 3-functionalized core.

Cyclization Reactions for Lactam Formation

The most direct and common method for forming the pyrrolidin-2-one ring is through the intramolecular cyclization of γ-amino acids or their derivatives. For the synthesis of the required 3-hydroxy-pyrrolidin-2-one precursor, γ-amino-β-hydroxybutyric acid or its esters would be the ideal starting material. The cyclization can be promoted by thermal means or by using coupling agents that facilitate amide bond formation.

Another approach involves the cyclization of N-substituted γ-amino acids, which can provide a handle for further functionalization if required. mdpi.com The reaction conditions for these cyclizations are often mild and can tolerate a range of functional groups.

Precursor Synthesis and Functionalization of Pyrrolidin-2-one Derivatives

The synthesis of the key 3-hydroxy or 3-halopyrrolidin-2-one intermediates can be achieved through several routes.

Synthesis of 3-Hydroxypyrrolidin-2-one:

One practical approach starts from commercially available and relatively inexpensive starting materials like malic acid. A stereoconservative synthesis has been reported where malic acid is converted to the corresponding 3-hydroxy-2-pyrrolidinone (B82130) metabolite. jptcp.com Another route involves the transformation of (S)-malic acid into (3S)-3-hydroxy-2-pyrrolidinone using hexafluoroacetone (B58046) as a protecting and activating agent. wikipedia.org

Multicomponent reactions have also been employed to synthesize polysubstituted 3-hydroxy-3-pyrroline-2-one derivatives, which can subsequently be reduced to the desired saturated pyrrolidin-2-one. rsc.org

Synthesis of 3-Halopyrrolidin-2-ones:

3-Halopyrrolidin-2-ones can be prepared from their 3-hydroxy counterparts through standard halogenation reactions. Alternatively, methods involving the bromofluorination of alkenyl azides followed by reduction and cyclization have been developed for the synthesis of 3-fluoropyrrolidines, which could be adapted for the synthesis of 3-fluoropyrrolidin-2-ones. tandfonline.com

The following table summarizes some of the key synthetic methods for preparing the pyrrolidin-2-one core:

| Starting Material | Reagents and Conditions | Product | Reference |

| Malic Acid | Stereoconservative approach with cyanoborohydride on Amberlyst 26 | 3-Hydroxy-2-pyrrolidinone | jptcp.com |

| (S)-Malic Acid | Hexafluoroacetone, intramolecular aminolytic cleavage | (3S)-3-Hydroxy-2-pyrrolidinone | wikipedia.org |

| Aromatic Aldehyde, Amine, Sodium Diethyl Oxalacetate | Citric acid, multicomponent reaction | Polysubstituted 3-hydroxy-3-pyrroline-2-one | rsc.org |

| 4-Azido-2-methyl-1-butene | Bromofluorination, reduction, cyclization | 3-Fluoro-3-methylpyrrolidine | tandfonline.com |

Strategies for Integrating the Quinoline Moiety

With the 3-functionalized pyrrolidin-2-one in hand, the next crucial step is the formation of the ether linkage with the quinoline ring. This can be achieved through various etherification and coupling reactions. The choice of method depends on the nature of the substituents on both coupling partners and the desired reaction conditions.

The necessary quinoline precursor is quinolin-2-ol, which exists in tautomeric equilibrium with quinolin-2(1H)-one. This compound can be synthesized through various established methods, such as the Knorr quinoline synthesis or the Conrad-Limpach synthesis from anilines and β-ketoesters. jptcp.com Alternatively, 2-chloroquinoline, another key intermediate, can be synthesized from 2-vinylanilines and diphosgene or by treating quinolin-2(1H)-one with a chlorinating agent like phosphorus oxychloride. acs.orgsigmaaldrich.com

Etherification and Coupling Reactions

Williamson Ether Synthesis: This classical method involves the reaction of an alkoxide with an alkyl halide. In this context, the sodium or potassium salt of quinolin-2-ol would be reacted with a 3-halopyrrolidin-2-one. The reaction is typically performed in a polar aprotic solvent like DMF or DMSO. The success of this SN2 reaction is dependent on the reactivity of the halide and the absence of significant steric hindrance.

Mitsunobu Reaction: This reaction provides a powerful and mild alternative for forming the ether linkage, particularly when starting from 3-hydroxypyrrolidin-2-one. The reaction utilizes triphenylphosphine (B44618) (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the hydroxyl group for nucleophilic attack by the quinolin-2-ol. A key advantage of the Mitsunobu reaction is that it typically proceeds with inversion of stereochemistry at the alcohol center, which is important when dealing with chiral precursors.

Ullmann Condensation: The Ullmann condensation is a copper-catalyzed reaction that can be used to form aryl ethers. In this case, a 3-halopyrrolidin-2-one could be coupled with quinolin-2-ol in the presence of a copper catalyst and a base. While traditionally requiring harsh reaction conditions, modern modifications of the Ullmann reaction often employ ligands and milder conditions.

The following table provides a comparative overview of these etherification methods:

| Reaction | Pyrrolidin-2-one Precursor | Quinoline Precursor | Key Reagents | Advantages | Potential Challenges |

| Williamson Ether Synthesis | 3-Halopyrrolidin-2-one | Quinolin-2-ol | Strong base (e.g., NaH, K₂CO₃) | Simple, cost-effective | Requires relatively reactive halide, potential for elimination side reactions |

| Mitsunobu Reaction | 3-Hydroxypyrrolidin-2-one | Quinolin-2-ol | PPh₃, DEAD/DIAD | Mild conditions, stereochemical inversion | Stoichiometric phosphine (B1218219) oxide byproduct can complicate purification |

| Ullmann Condensation | 3-Halopyrrolidin-2-one | Quinolin-2-ol | Copper catalyst, base, often a ligand | Good for aryl ether formation | Can require high temperatures, catalyst and ligand optimization may be needed |

Direct Quinoline Functionalization Approaches

While less common for this specific transformation, direct C-H functionalization of the quinoline ring is an emerging area in organic synthesis. In principle, a method could be developed to directly couple a pyrrolidin-2-one derivative to the 2-position of a pre-functionalized quinoline. However, achieving regioselectivity and avoiding side reactions would be significant challenges. These methods are still under development and are not yet standard practice for the synthesis of this particular class of compounds.

Stereoselective Synthesis of Chiral this compound Enantiomers

The development of stereoselective routes to the individual enantiomers of this compound is crucial for the investigation of their differential biological activities. As direct asymmetric synthesis of this specific compound is not extensively documented, plausible strategies can be devised based on established methodologies for the synthesis of chiral substituted pyrrolidinones. Two primary approaches can be envisaged: the stereoselective introduction of the quinolin-2-yloxy group onto a pre-existing chiral pyrrolidin-2-one scaffold, or the construction of the chiral pyrrolidin-2-one ring with the quinolin-2-yloxy substituent already in place or introduced in a stereocontrolled manner.

One viable strategy involves the use of a chiral precursor, such as (S)- or (R)-3-hydroxypyrrolidin-2-one. This intermediate can be synthesized from commercially available chiral starting materials like malic acid or glutamic acid. The synthesis of chiral 3-hydroxypyrrolidine derivatives has been well-established in the literature. For instance, optically pure 4-amino-(S)-2-hydroxybutyric acid can be esterified and then undergo lactam cyclization to furnish the chiral 3-hydroxypyrrolidin-2-one core.

With the chiral 3-hydroxypyrrolidin-2-one in hand, the quinolin-2-yloxy moiety can be introduced via a stereospecific etherification reaction, such as the Mitsunobu reaction or a Williamson ether synthesis. The Mitsunobu reaction, employing a phosphine reagent and an azodicarboxylate, is known to proceed with inversion of configuration at the stereocenter, which must be taken into account when selecting the starting enantiomer of the 3-hydroxypyrrolidin-2-one to obtain the desired product enantiomer.

| Reaction | Reagents | Key Features |

|---|---|---|

| Mitsunobu Reaction | Triphenylphosphine (PPh3), Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) | Proceeds with inversion of stereochemistry. Mild reaction conditions. |

| Williamson Ether Synthesis | Base (e.g., NaH, K2CO3), 2-Haloquinoline | Proceeds with retention of stereochemistry. Requires activation of the hydroxyl group. |

An alternative approach would be to employ asymmetric catalysis to construct the chiral pyrrolidin-2-one ring. For example, a catalytic asymmetric [3+2] cycloaddition reaction between an azomethine ylide and a suitable dipolarophile containing the quinolin-2-yloxy group could potentially afford the desired product with high enantioselectivity. The choice of a suitable chiral ligand for the metal catalyst is critical in achieving high levels of stereocontrol in such reactions.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of complex molecules like this compound is of increasing importance to minimize environmental impact. This involves the careful selection of starting materials, solvents, catalysts, and reaction conditions to enhance efficiency and reduce waste.

For the synthesis of the quinoline moiety, numerous green methodologies have been developed. These include the use of water as a solvent, microwave-assisted organic synthesis to reduce reaction times and energy consumption, and the use of heterogeneous catalysts that can be easily recovered and reused. For instance, the Friedländer annulation, a classical method for quinoline synthesis, can be performed under greener conditions using catalysts like iodine in the absence of solvent.

In the construction of the pyrrolidinone ring, biocatalysis offers a highly attractive green alternative. Enzymes, such as transaminases, can be used for the asymmetric synthesis of chiral amines, which are key precursors to chiral pyrrolidinones. Biocatalytic methods are typically performed in aqueous media under mild conditions and exhibit high enantioselectivity. The use of engineered enzymes can further broaden the substrate scope and improve the efficiency of these transformations.

| Green Chemistry Principle | Application in Synthesis |

|---|---|

| Use of Renewable Feedstocks | Synthesis of pyrrolidinone precursors from biomass-derived levulinic acid. |

| Atom Economy | Employing cycloaddition reactions for the construction of the pyrrolidinone ring. |

| Use of Safer Solvents | Utilizing water, ethanol, or supercritical CO2 as reaction media. |

| Catalysis | Employing reusable heterogeneous catalysts or biocatalysts. |

| Energy Efficiency | Utilizing microwave or ultrasound irradiation to accelerate reactions. |

Scalability and Process Optimization for this compound Production

The transition from a laboratory-scale synthesis to a large-scale industrial production of this compound requires careful consideration of several factors to ensure a safe, efficient, and cost-effective process.

A key aspect of scalability is the choice of robust and reliable chemical transformations. Reactions that are sensitive to air or moisture, require cryogenic temperatures, or use hazardous reagents are often difficult to scale up. Therefore, the selection of a synthetic route that employs stable intermediates and reagents and proceeds under mild conditions is highly desirable.

Process optimization will involve a detailed study of reaction parameters such as temperature, pressure, reaction time, and catalyst loading to maximize the yield and purity of the product while minimizing the cost and environmental impact. The use of continuous flow chemistry can offer significant advantages for the scale-up of certain reactions. Flow reactors can provide better control over reaction parameters, enhance safety, and allow for a more efficient and automated production process. A continuous flow protocol has been successfully demonstrated for the gram-scale preparation of chiral α-substituted pyrrolidines. rsc.org

The purification of the final product is another critical consideration for large-scale production. Chromatographic purification methods, which are commonly used in the laboratory, are often not economically viable on an industrial scale. Therefore, the development of a process that allows for the purification of the product by crystallization or distillation is highly advantageous.

Finally, a thorough safety assessment of the entire process is essential to identify and mitigate any potential hazards associated with the handling of reagents, intermediates, and the final product. This includes an evaluation of the thermal stability of the reaction mixture and the potential for runaway reactions.

Elucidation of Biological Activities and Molecular Mechanisms of 3 Quinolin 2 Yloxy Pyrrolidin 2 One

High-Throughput Screening Initiatives for 3-(Quinolin-2-yloxy)pyrrolidin-2-one

No information is available in the searched scientific literature or databases regarding any high-throughput screening campaigns involving "this compound."

Identification and Validation of Molecular Targets for this compound

There is no data available from the conducted searches that identifies or validates any specific molecular targets for "this compound." Consequently, the subsections below are without information.

Enzyme Inhibition/Activation Studies

No studies detailing the inhibitory or activatory effects of "this compound" on any enzymes were found.

Receptor Binding and Modulation Assays

No assays or studies on the receptor binding or modulation properties of "this compound" have been reported in the searched literature.

Protein-Protein Interaction Modulations

There is no available research that describes the modulation of any protein-protein interactions by "this compound."

Cellular and Subcellular Effects of this compound

Information regarding the effects of "this compound" at the cellular and subcellular level is not available.

Cell Viability and Proliferation Studies (in non-clinical context)

No non-clinical studies on the impact of "this compound" on cell viability or proliferation have been published in the resources that were searched.

Apoptosis and Cell Cycle Modulation

There is no specific information available in the scientific literature regarding the ability of this compound to induce apoptosis or modulate the cell cycle.

In broader studies of related chemical families, certain quinolinone and pyrrolidinone derivatives have demonstrated pro-apoptotic and cell cycle-modulating effects in various cancer cell lines. For instance, some novel 2-phenyl-4-quinolone derivatives have been shown to induce G2/M phase arrest and mitochondrial-dependent apoptosis in human leukemia cells. nih.gov Additionally, certain 3H-pyrrolo[3,2-f]quinolin-9-one derivatives have been found to arrest Jurkat cells in the G2/M phase of the cell cycle, an effect that was associated with the induction of apoptosis. nih.gov These compounds were reported to activate caspase-3 and lead to the cleavage of poly(ADP-ribose) polymerase (PARP), key events in the apoptotic cascade. nih.gov

Table 1: Effects of Related Quinolinone Derivatives on Apoptosis and Cell Cycle

| Compound Family | Cell Line | Effect on Cell Cycle | Apoptotic Mechanism |

|---|---|---|---|

| 2-phenyl-4-quinolone derivatives | Human leukemia (HL-60) | G2/M phase arrest | Mitochondrial-dependent pathway |

This table is for illustrative purposes based on related compound classes and does not represent data for this compound.

Impact on Cellular Signaling Pathways

Specific data on the impact of this compound on cellular signaling pathways is not available.

Research into analogous structures has revealed interactions with various signaling pathways critical to cell growth and survival. For example, some substituted 3-anilino-quinolin-2(1H)-ones have been investigated as inhibitors of 3-phosphoinositide-dependent kinase 1 (PDK1), a key regulator in the PI3K/Akt signaling pathway, which is often dysregulated in cancer. nih.gov Furthermore, derivatives of pyrrolo[3,2-c]quinoline-4-one have been identified as novel inhibitors of the Hedgehog signaling pathway, which plays a crucial role in embryonic development and has been implicated in the progression of several types of cancer. researchgate.net

In Vitro and Ex Vivo Pharmacodynamic Characterization of this compound

There are no published in vitro or ex vivo pharmacodynamic studies specifically characterizing this compound. Such studies are essential to understand a compound's mechanism of action and its effects on biological systems outside of a living organism.

Exploratory Biological Activities of this compound in Model Systems

Information regarding the exploratory biological activities of this compound in any model systems is currently unavailable in the scientific literature.

For context, various quinoline (B57606) and pyrrolidinone derivatives have been explored for a range of biological activities in different model systems. These activities include antimicrobial, antifungal, anti-inflammatory, and neuroprotective effects, among others. nih.govnih.govresearchgate.net However, without specific studies, the biological profile of this compound remains uncharacterized.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 3 Quinolin 2 Yloxy Pyrrolidin 2 One Analogues

Design Principles for 3-(Quinolin-2-yloxy)pyrrolidin-2-one Analogues

The design of analogues based on the this compound scaffold is guided by established medicinal chemistry principles aimed at modulating biological activity. The core idea is to systematically modify the two main components of the molecule—the quinoline (B57606) ring and the pyrrolidin-2-one lactam system—to explore the chemical space and understand how these changes affect interactions with biological targets.

The fundamental design principles include:

Bioisosteric Replacement: Replacing functional groups on either the quinoline or pyrrolidin-2-one ring with other groups that have similar physical or chemical properties to enhance biological activity or modify metabolic stability. For instance, replacing the quinazoline ring system with quinoline has previously resulted in potent enzyme inhibitors. mdpi.com

Functional Group Modification: Introducing, removing, or modifying functional groups to alter properties such as hydrogen bonding capacity, lipophilicity, and electronic distribution. This can influence target binding, cell permeability, and pharmacokinetic profiles.

Stereochemical Control: The C-3 position of the pyrrolidin-2-one ring is a chiral center. The design of analogues often involves the synthesis of specific stereoisomers (enantiomers or diastereomers), as the three-dimensional arrangement of atoms is critical for specific interactions with chiral biological targets like enzymes and receptors. nih.gov

Scaffold Hopping: While maintaining the core pharmacophoric elements, the central scaffold can be altered to discover novel intellectual property or improve properties. For the this compound structure, this might involve modifications to the pyrrolidin-2-one ring itself, such as ring expansion or contraction, though the focus remains on substitutions.

These design strategies are employed to systematically probe the SAR, leading to the identification of key structural features responsible for the desired biological effects and the optimization of lead compounds.

Influence of Pyrrolidin-2-one Ring Substitutions on Biological Activity

Modifications to the pyrrolidin-2-one ring are a key strategy for fine-tuning the pharmacological profile of this compound analogues. The saturated, non-planar nature of this ring allows for the exploration of three-dimensional space, which is critical for interactions with protein binding sites. nih.gov

The nitrogen atom of the pyrrolidin-2-one ring is a common site for modification. The introduction of substituents at the N-1 position can significantly impact a compound's physicochemical properties and its interaction with biological targets.

Impact on Physicochemical Properties: N-alkylation or N-arylation can alter the compound's lipophilicity, solubility, and metabolic stability. For example, introducing small alkyl groups like methyl or ethyl can increase lipophilicity, which may affect cell membrane permeability.

Steric and Electronic Effects: The size and nature of the substituent on the nitrogen atom can introduce steric hindrance, influencing the orientation of the quinolinyloxy group at the C-3 position. This can affect how the molecule fits into a binding pocket. Furthermore, the substituent can modulate the electronic properties of the lactam carbonyl group, potentially affecting its ability to act as a hydrogen bond acceptor. Studies on related N-vinyl pyrrolidine-2-one have highlighted the importance of the N-substituent in various applications. researchgate.net

The C-3 position is a critical determinant of biological activity, as it holds the quinolinyloxy moiety and is a stereogenic center.

Nature of the Substituent: While the parent compound features a quinolin-2-yloxy group, SAR studies often explore replacing this with other aryl or heteroaryl ethers to determine the optimal electronic and steric requirements for activity. The nature of the substituent at this position has been shown to strongly influence the biological activity in related pyrrolidine-2,5-dione scaffolds. nih.gov

Chirality: The stereochemistry at the C-3 position is paramount. Biological systems are chiral, and as a result, enantiomers of a chiral drug often exhibit different pharmacological activities, potencies, and metabolic profiles. nih.gov For instance, in a study on related chiral compounds, the (1R,4R) configuration was found to be crucial for antileishmanial activity, with other stereoisomers being inactive. nih.gov Therefore, the biological activity of this compound analogues is highly dependent on whether the substituent is in the (R) or (S) configuration. The specific orientation of the quinolinyloxy group dictates how the molecule interacts with amino acid residues in a target's binding site.

Substitutions at the C-4 and C-5 positions of the pyrrolidin-2-one ring can also modulate biological activity, primarily by altering the conformation of the five-membered ring.

C-4 Position: Introducing substituents at the C-4 position can influence the "puckering" of the pyrrolidine ring. nih.gov This conformational change alters the spatial relationship between the substituents at N-1 and C-3, which can lead to a more favorable or unfavorable interaction with a biological target.

Systematic modification at these positions is essential for a comprehensive understanding of the SAR and for optimizing the scaffold's activity.

Impact of Quinoline Moiety Modifications on Biological Activity

Modifying the substitution pattern on the quinoline ring is a primary strategy for optimizing the biological activity of this compound analogues. The position and electronic nature of substituents can dramatically affect potency and selectivity.

Position C-2: Introduction of substituents at the C-2 position, where the pyrrolidinone ring is attached via an ether linkage, can greatly reduce activity in some quinoline-based compounds. slideshare.net However, in other classes, such as inhibitors of dihydroorotate dehydrogenase, bulky hydrophobic substituents at this position are considered essential for activity. nih.gov

Positions C-5, C-6, and C-7: These positions on the benzo portion of the quinoline ring are key sites for modification.

A fluorine atom at the C-6 position is associated with significantly enhanced antibacterial activity in many quinolone antibiotics. slideshare.net

Amino substitution at the C-5 position can also confer antibacterial activity. slideshare.net

Substitutions at the C-7 position , often with cyclic amines like piperazine or pyrrolidine, are known to produce active compounds. slideshare.net

Electronic Effects: The introduction of electron-donating groups (e.g., -OCH₃, -CH₃) or electron-withdrawing groups (e.g., -F, -Cl, -NO₂) can alter the electronic distribution of the quinoline ring system. These changes can influence π-π stacking interactions, hydrogen bonding, and other non-covalent interactions with the target protein. For example, in a series of 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-ones, the antiproliferative activity was found to increase with the presence of a methoxy group at position 5, following the order OCH₃ > CH₃ > H. mdpi.com

The following table summarizes the impact of various substitutions on the quinoline ring on the antiproliferative activity of quinolin-2(1H)-one analogues against a human epithelial cancer cell line (A-594).

| Compound ID | R¹ (Position 5) | R² (Other Positions) | Activity (GI₅₀, nM) | Reference |

|---|---|---|---|---|

| 3f | H | - | 28 | mdpi.com |

| 3g | CH₃ | - | 26 | mdpi.com |

| 3h | OCH₃ | - | 22 | mdpi.com |

| Erlotinib (Reference) | N/A | 33 | mdpi.com |

This data clearly indicates that substitutions on the quinoline ring system are a critical factor in modulating the biological activity of this class of compounds. A thorough exploration of different substituents at various positions is essential for the development of potent and selective agents.

Modifications of the Quinoline Nitrogen Atom

The nitrogen atom within the quinoline ring system of this compound presents a key opportunity for structural modification to modulate biological activity. Alterations at this position can significantly impact the compound's electronic properties, basicity, and potential for hydrogen bonding, thereby influencing its interaction with biological targets.

One common modification is the formation of N-oxides . The introduction of an oxygen atom to the quinoline nitrogen generally increases polarity and can alter the molecule's pharmacokinetic profile. While direct studies on the N-oxide of this compound are not available, in many other quinoline-based compounds, N-oxidation can either enhance or diminish biological activity depending on the specific target and binding pocket interactions. For instance, in some kinase inhibitors, an N-oxide can introduce a new hydrogen bond acceptor, potentially increasing binding affinity. Conversely, the increased polarity might hinder blood-brain barrier penetration if CNS activity is desired.

N-alkylation or N-arylation of the quinoline nitrogen would introduce a positive charge, transforming it into a quaternary ammonium salt. This modification would drastically increase polarity and is generally expected to decrease cell permeability. However, if the target protein possesses a negatively charged residue in a suitable position, this could lead to a strong ionic interaction, significantly boosting potency. The size and nature of the alkyl or aryl substituent would be critical, with bulky groups potentially causing steric hindrance.

| Modification | Potential Impact on Properties | Anticipated Effect on Activity |

| N-oxidation | Increased polarity, potential for H-bonding | Activity modulation dependent on target; potential for altered pharmacokinetics |

| N-alkylation/arylation | Increased polarity (quaternary salt), steric bulk | Potential for strong ionic interactions if a complementary negative charge is present in the binding site; likely decreased cell permeability |

Role of the Ether Linkage in this compound SAR

The ether linkage connecting the quinoline and pyrrolidin-2-one moieties is a crucial structural element. Its primary role is to correctly orient the two ring systems in three-dimensional space, allowing for optimal interactions with a biological target. The oxygen atom of the ether can also act as a hydrogen bond acceptor.

To probe the importance of this linkage, bioisosteric replacement is a common medicinal chemistry strategy. Replacing the ether oxygen with other functionalities can help to understand the structural and electronic requirements at this position.

| Bioisosteric Replacement | Key Feature Change | Potential Impact on SAR |

| Thioether (-S-) | Less polar, larger atomic radius, different bond angle | May maintain overall conformation but with altered electronic and lipophilic character. Could impact metabolic stability. |

| Amine (-NH- or -NR-) | Introduces a hydrogen bond donor (for -NH-), can be basic | Could introduce new, favorable hydrogen bonding interactions. Basicity may influence solubility and off-target effects. |

| Methylene (-CH2-) | Removes hydrogen bond accepting capability, increases lipophilicity | Would indicate if the H-bond accepting property of the ether oxygen is critical for activity. |

| Sulfone (-SO2-) | Introduces a strong hydrogen bond acceptor, increases polarity | Significantly alters electronic properties and polarity. May improve solubility but could also negatively impact permeability. |

Conformational Analysis and its Correlation with SAR of this compound Derivatives

The three-dimensional conformation of this compound derivatives is intrinsically linked to their biological activity. The relative orientation of the quinoline and pyrrolidin-2-one rings, governed by the torsional angles around the ether linkage, dictates how the molecule presents its pharmacophoric features to a target protein.

Computational modeling techniques, such as molecular mechanics and quantum mechanics, can be employed to predict the low-energy conformations of these analogues. These studies often reveal a limited number of preferred spatial arrangements. For a molecule to be active, it must be able to adopt a "bioactive conformation" that is complementary to the binding site of its target.

Introducing conformational constraints into the molecule is a powerful tool to explore the relevance of specific conformations. This can be achieved by:

Introducing bulky substituents on either the quinoline or pyrrolidin-2-one ring, which can restrict rotation around the ether linkage.

Cyclization , where the two main scaffolds are linked by an additional bridge, effectively locking the molecule into a more rigid conformation.

If a conformationally restricted analogue exhibits significantly higher potency, it provides strong evidence that the restricted conformation is close to the bioactive conformation. Conversely, a loss of activity would suggest that the imposed rigidity prevents the molecule from adopting the necessary shape for binding.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling provides a mathematical framework to correlate the physicochemical properties of a series of compounds with their biological activities. For this compound analogues, a 3D-QSAR approach, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), would be particularly insightful.

In a typical 3D-QSAR study for this series, the following steps would be undertaken:

Data Set Selection: A series of analogues with a range of biological activities would be chosen.

Molecular Modeling and Alignment: The 3D structures of the molecules would be generated and aligned based on a common scaffold, likely the this compound core.

Descriptor Calculation: CoMFA calculates steric and electrostatic fields around the aligned molecules, while CoMSIA also includes hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields.

Model Generation and Validation: Statistical methods, such as Partial Least Squares (PLS) regression, are used to build a model that correlates the calculated fields with the biological activities. The model's predictive power is then rigorously validated using internal and external test sets.

The output of a 3D-QSAR study is often visualized as contour maps, which highlight regions in space where certain properties are favorable or unfavorable for activity. For example, a green contour in a steric map would indicate that bulky substituents in that region are beneficial for activity, while a yellow contour would suggest that bulk is detrimental. Similarly, blue and red contours in an electrostatic map would indicate regions where positive and negative charges, respectively, enhance activity.

These models can be invaluable for predicting the activity of novel, unsynthesized analogues and for guiding the design of more potent compounds within the this compound series.

Computational and Theoretical Investigations of 3 Quinolin 2 Yloxy Pyrrolidin 2 One

Quantum Chemical Calculations for 3-(Quinolin-2-yloxy)pyrrolidin-2-one

Future computational studies may emerge that investigate this particular molecule, which would then allow for a detailed analysis as per the requested structure. At present, any attempt to populate these sections would require extrapolation from different molecules, which would not be scientifically accurate or adhere to the specific focus on "this compound".

Electronic Structure Analysis

The electronic structure of a molecule is fundamental to its stability, reactivity, and interactions with biological macromolecules. Density Functional Theory (DFT) is a primary computational method used to investigate the electronic properties of molecules, including quinolinone derivatives. ekb.egekb.eg

Key parameters derived from DFT calculations include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. arabjchem.orgscirp.orgrsc.org For quinoline (B57606) derivatives, HOMO-LUMO gaps are typically in the range of 3.3 to 4.8 eV, indicating significant stability. arabjchem.orgscirp.org

Another powerful tool is the Molecular Electrostatic Potential (MEP) map, which visualizes the charge distribution across the molecule. ekb.eg MEP maps are invaluable for identifying regions that are prone to electrophilic and nucleophilic attack. arabjchem.org In the this compound structure, negative potential (red and yellow regions) would be expected around the electronegative oxygen and nitrogen atoms, particularly the carbonyl oxygen of the pyrrolidinone ring, identifying them as likely sites for electrophilic interaction or hydrogen bonding. Positive potential (blue regions) would be associated with hydrogen atoms.

| Property | Description | Typical Value for Quinolinone Scaffolds |

| EHOMO | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | -6.0 to -6.7 eV arabjchem.orgscirp.org |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | -1.8 to -3.2 eV arabjchem.orgscirp.org |

| ΔE (HOMO-LUMO Gap) | Energy difference between HOMO and LUMO; indicates chemical stability and reactivity. | 3.3 to 4.8 eV arabjchem.orgscirp.org |

Note: The values presented are representative examples from DFT studies on various quinolinone and quinoline derivatives and serve as an estimation for the target compound.

Reactivity Prediction

Building on the electronic structure analysis, several global reactivity descriptors can be calculated to quantify the chemical reactivity of this compound. These descriptors are derived from the HOMO and LUMO energy values and provide a more nuanced understanding of the molecule's behavior in chemical reactions. ekb.eginformaticsjournals.co.in

Key global reactivity descriptors include:

Electronegativity (χ): Measures the power of a molecule to attract electrons. It is calculated as χ = (I + A) / 2, where I is the ionization potential (-EHOMO) and A is the electron affinity (-ELUMO). arabjchem.orginformaticsjournals.co.in

Chemical Hardness (η): Represents the resistance to change in electron distribution or charge transfer. It is calculated as η = (I - A) / 2. Molecules with a large HOMO-LUMO gap are considered "hard," indicating lower reactivity. rsc.orgrsc.org

Global Softness (S): The reciprocal of chemical hardness (S = 1/η), "soft" molecules are more polarizable and reactive. ekb.eg

Electrophilicity Index (ω): Quantifies the ability of a molecule to act as an electrophile. It is calculated as ω = μ²/2η, where μ is the chemical potential (-(I+A)/2). ekb.egarabjchem.org

These quantum-chemical descriptors are crucial for predicting how the molecule will interact with other reagents, including biological targets like amino acid residues in an enzyme's active site. ekb.eg

| Descriptor | Formula | Description |

| Ionization Potential (I) | I = -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A = -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | The ability to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to charge transfer. |

| Global Softness (S) | S = 1 / η | The inverse of hardness, indicating higher reactivity. |

| Electrophilicity Index (ω) | ω = (I + A)² / (4 * (I - A)) | A measure of electrophilic character. |

Note: This table outlines the definitions and formulas for global reactivity descriptors that would be calculated for this compound based on its computed HOMO and LUMO energies.

Pharmacophore Modeling and Virtual Screening for this compound Scaffolds

Pharmacophore modeling is a powerful ligand-based drug design technique used to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological activity. nih.govfrontiersin.org For the this compound scaffold, a pharmacophore model would be constructed based on a set of known active analogues.

The model would likely consist of several key features:

Hydrogen Bond Acceptors (HBA): The carbonyl oxygen on the pyrrolidinone ring and the ether oxygen are strong candidates.

Aromatic Ring (AR): The quinoline ring system itself would be a critical aromatic feature, potentially involved in π-π stacking interactions with protein targets. nih.gov

Hydrophobic (H): The fused benzene (B151609) ring portion of the quinoline scaffold provides a significant hydrophobic region.

Once a statistically validated pharmacophore model is developed, it can be used as a 3D query for virtual screening of large chemical databases. nih.govnih.gov This process rapidly filters millions of compounds to identify those that match the pharmacophoric features, even if they possess entirely different underlying chemical skeletons. This technique, often called "scaffold hopping," is a highly effective strategy for discovering novel lead compounds with potentially improved properties. acs.org Several studies have successfully employed this strategy to identify new inhibitors based on the quinoline scaffold for various biological targets. nih.govacs.org

In Silico Prediction of Biological Pathways Modulated by this compound

Predicting the biological targets and pathways affected by a novel compound is a central goal of in silico pharmacology. The quinoline nucleus is a well-known "privileged scaffold" in medicinal chemistry, appearing in a vast number of compounds with diverse pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory effects. mdpi.comfrontiersin.orgarabjchem.org

Computational techniques like inverse molecular docking can be employed to screen this compound against a library of known protein structures. This approach can generate hypotheses about potential protein targets by identifying which proteins have binding sites that are complementary to the compound's structure and electrostatics.

Given the prevalence of the quinoline scaffold in kinase inhibitors, it is plausible that this compound could modulate one or more signal transduction pathways. mdpi.comnih.gov For example, numerous quinoline derivatives have been designed as inhibitors of receptor tyrosine kinases or serine/threonine kinases, which are crucial regulators of cell growth, proliferation, and survival. mdpi.com In silico analysis, combined with pathway analysis tools, could predict whether this compound might interfere with pathways such as the PI3K/Akt or MAPK signaling cascades, which are often dysregulated in diseases like cancer.

Chemoinformatic Analysis of this compound Chemical Space

Chemoinformatics provides the methods to quantify and navigate the vast "chemical space" of all possible molecules. nih.govnih.gov Analyzing the position of this compound within this space helps to assess its drug-like properties and potential for development as a therapeutic agent.

This analysis involves the calculation of a wide range of molecular descriptors, including:

Physicochemical Properties: Molecular Weight (MW), LogP (a measure of lipophilicity), Topological Polar Surface Area (TPSA), and counts of hydrogen bond donors and acceptors.

Drug-Likeness Rules: These properties are often evaluated against established guidelines like Lipinski's Rule of Five, which helps predict if a compound is likely to have good oral bioavailability. frontiersin.org

Molecular Complexity: Metrics that quantify the intricacy of the molecular structure.

These chemoinformatic profiles are essential for prioritizing compounds in early-stage drug discovery. ijprajournal.com For this compound, such an analysis would provide a quantitative assessment of its suitability as a drug candidate and guide the design of analogues with improved pharmacokinetic profiles. researchgate.net

| Chemoinformatic Descriptor | Calculated Value for C₁₃H₁₄N₂O₂ | Lipinski's Rule of Five Guideline |

| Molecular Weight (MW) | 230.26 g/mol | ≤ 500 g/mol |

| LogP (Octanol-Water Partition Coeff.) | ~1.5 - 2.0 (estimated) | ≤ 5 |

| Hydrogen Bond Donors (HBD) | 1 (from the N-H of pyrrolidinone) | ≤ 5 |

| Hydrogen Bond Acceptors (HBA) | 3 (2x Oxygen, 1x Quinoline N) | ≤ 10 |

| Topological Polar Surface Area (TPSA) | ~60-70 Ų | ≤ 140 Ų |

Note: Values for the target compound are calculated or estimated based on its structure. The analysis indicates that this compound falls well within the parameters for drug-likeness.

Preclinical Data on this compound Not Available in Publicly Accessible Scientific Literature

A comprehensive review of scientific databases and literature reveals a lack of publicly available preclinical research data specifically for the chemical compound this compound. Consequently, the development of a detailed article focusing on its in vivo efficacy, biomarker identification, comparative analysis, and formulation strategies, as per the requested outline, cannot be fulfilled at this time.

Extensive searches were conducted to locate studies pertaining to the preclinical exploration of this compound. These inquiries included targeted searches for in vivo proof-of-concept studies in animal models, evaluations of its efficacy in non-clinical disease models, and efforts toward biomarker identification and validation. However, these searches did not yield any specific results for this particular compound.

While the broader fields of quinoline and pyrrolidone derivatives are subjects of active scientific investigation for various therapeutic applications, information directly related to the unique structure of this compound is absent from the reviewed literature. Research on analogous structures, such as certain quinolin-2-one and pyrrolidine-2,5-dione derivatives, has been reported, but these findings cannot be extrapolated to the specific compound .

Similarly, no information was found regarding a comparative analysis of this compound with other established research compounds, its potential development as a chemical probe, or any specific formulation strategies designed for its in vivo administration.

The absence of published data suggests that this compound may be a novel compound that has not yet been extensively studied, or that research pertaining to it has not been made publicly available. Therefore, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy.

Further research and publication in peer-reviewed journals would be necessary to provide the foundational data required to construct the detailed preclinical exploration outlined in the initial request.

Challenges and Future Directions in 3 Quinolin 2 Yloxy Pyrrolidin 2 One Research

Overcoming Synthetic Hurdles for Complex Analogues of 3-(Quinolin-2-yloxy)pyrrolidin-2-one

The synthesis of complex analogues of this compound is crucial for establishing robust structure-activity relationships (SAR). While the core structure appears accessible, the introduction of diverse substituents on both the quinoline (B57606) and pyrrolidinone rings presents significant synthetic challenges.

Key synthetic challenges include:

Regioselective Functionalization: Achieving selective substitution at specific positions of the quinoline ring, especially in the presence of the reactive pyrrolidinone moiety, can be complex.

Stereocontrol: The pyrrolidinone ring contains a stereocenter at the 3-position, and controlling its configuration during synthesis is essential, as different stereoisomers may exhibit distinct biological activities and toxicities.

Compatibility of Reaction Conditions: The stability of the ether linkage and the lactam ring under various reaction conditions required for analog synthesis needs careful consideration.

Future synthetic strategies could involve:

Late-Stage Functionalization: Employing C-H activation and other modern synthetic methods to introduce functional groups in the final steps of the synthesis would allow for the rapid generation of a diverse library of analogues.

Asymmetric Synthesis: Developing stereoselective synthetic routes to access enantiomerically pure analogues will be critical for elucidating the impact of stereochemistry on biological activity.

Combinatorial Chemistry: Utilizing high-throughput synthesis techniques could accelerate the discovery of potent and selective analogues.

A variety of synthetic methods have been employed for related quinoline-containing heterocyclic compounds, which could be adapted for the synthesis of this compound analogues.

| Synthetic Method | Description | Potential Application | Reference |

| Microwave-assisted organic synthesis | Use of microwave irradiation to accelerate reaction rates and improve yields in the synthesis of thiazolidinone analogues of quinoline. | Could be applied to expedite the synthesis of this compound and its derivatives. | researchgate.net |

| Friedländer Condensation | A reaction between an o-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group to form a quinoline. | Useful for constructing the quinoline core of the target molecule with various substituents. | researchgate.net |

| Palladium-catalyzed C-H functionalization | A method for the direct functionalization of C-H bonds, allowing for the introduction of various substituents onto the quinoline ring. | Could be used for the late-stage modification of the this compound scaffold. | nih.gov |

| Condensation Reactions | Condensation of substituted oxindoles with N-substituted 2-pyrrolidone aldehydes to create complex fused heterocyclic systems. | This approach could be adapted to link the pyrrolidinone and quinoline moieties. | mdpi.com |

Advancements in Mechanistic Understanding of this compound

Elucidating the mechanism of action is a pivotal step in the development of any new therapeutic agent. For this compound, this will involve identifying its molecular targets and understanding how it modulates their functions to elicit a biological response. Given the diverse activities of related compounds, several potential mechanisms could be explored.

Potential molecular targets and mechanisms include:

Kinase Inhibition: Many quinoline derivatives are known to be kinase inhibitors. researchgate.net Investigating the effect of this compound on a panel of kinases could reveal potential anticancer or anti-inflammatory activities.

Enzyme Inhibition: Certain quinoline-pyrrolidinone hybrids have shown inhibitory effects against enzymes like chitin (B13524) synthase, suggesting potential antifungal applications. nih.gov

DNA Intercalation or Topoisomerase Inhibition: The planar quinoline ring system could potentially intercalate with DNA or inhibit topoisomerase enzymes, a mechanism common to some anticancer drugs.

Modulation of Signaling Pathways: The compound could interfere with key cellular signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation. researchgate.net

Future research should focus on:

Target Identification Studies: Utilizing techniques like affinity chromatography, chemical proteomics, and thermal shift assays to identify the direct binding partners of the compound.

In Vitro Enzymatic and Cellular Assays: To validate the identified targets and to understand the functional consequences of target engagement.

Structural Biology: Using X-ray crystallography or cryo-electron microscopy to determine the three-dimensional structure of the compound bound to its target, which can guide the design of more potent and selective analogues.

Integration of Multi-Omics Data in this compound Biological Profiling

A systems-level understanding of the biological effects of this compound can be achieved through the integration of multi-omics data. This approach allows for a comprehensive view of the changes occurring in a biological system upon treatment with the compound.

Multi-omics approaches can include:

Transcriptomics (RNA-Seq): To identify changes in gene expression patterns, providing insights into the cellular pathways affected by the compound.

Proteomics: To analyze changes in protein expression and post-translational modifications, which can help in identifying the molecular targets and downstream signaling events.

Metabolomics: To study the alterations in metabolic pathways, which can reveal the metabolic consequences of the compound's activity.

Genomics: To identify genetic factors that may influence the response to the compound.

The integration of these datasets can help to:

Uncover Novel Mechanisms of Action: By revealing unexpected connections between different biological pathways. nih.gov

Identify Biomarkers: For predicting the response to the compound or for monitoring its therapeutic effects.

Assess Potential Toxicities: By identifying off-target effects and perturbations in critical cellular processes. biorxiv.org

Future research in this area will require sophisticated bioinformatics tools and computational models to analyze and interpret the large and complex datasets generated by multi-omics experiments. nih.gov

Exploration of Novel Therapeutic Avenues Based on this compound Scaffolds

The versatile quinoline scaffold is a key component in drugs with a wide range of therapeutic applications. nih.govnih.gov The unique combination with the pyrrolidin-2-one moiety in this compound opens up possibilities for exploring novel therapeutic avenues.

Based on the activities of related compounds, potential therapeutic applications include:

Anticancer: Quinoline derivatives have been extensively investigated as anticancer agents, with some acting as kinase inhibitors or targeting other cancer-related pathways. researchgate.netekb.eg

Antimicrobial: The quinoline core is present in several antibacterial and antifungal drugs. nih.gov

Antiviral: Certain quinoline derivatives have shown promise as antiviral agents.

Neurodegenerative Diseases: The quinazolinone scaffold, closely related to quinoline, has been explored for its potential in treating neurodegenerative disorders like Parkinson's disease. mdpi.com

Anti-inflammatory: The anti-inflammatory properties of quinoline derivatives are also well-documented.

Future research should involve:

Broad Biological Screening: Testing the compound and its analogues in a wide range of disease models to identify new therapeutic opportunities.

Development of Targeted Analogues: Modifying the core scaffold to optimize its activity against specific therapeutic targets.

Preclinical Evaluation: In-depth preclinical studies, including in vivo efficacy and safety assessments, for the most promising candidates.

| Therapeutic Area | Reported Activity of Related Scaffolds | Potential for this compound | Reference |

| Oncology | Kinase inhibition, cytotoxicity against cancer cell lines. | Potential as a novel anticancer agent. | nih.govresearchgate.net |

| Infectious Diseases | Antibacterial, antifungal, and antimalarial activities. | Could be developed as a new anti-infective. | nih.govnih.gov |

| Neurology | Inhibition of enzymes implicated in neurodegenerative diseases. | Exploration for activity in models of Alzheimer's or Parkinson's disease. | mdpi.com |

| Inflammation | Modulation of inflammatory pathways. | Potential as a novel anti-inflammatory drug. | nih.gov |

Synergistic Research Opportunities with this compound

Combination therapy is a cornerstone of modern medicine, particularly in the treatment of complex diseases like cancer and infectious diseases. Investigating the synergistic potential of this compound with existing drugs could lead to more effective treatment regimens.

Potential synergistic combinations could include:

With Chemotherapeutic Agents: To enhance their anticancer activity or to overcome drug resistance.

With Antibiotics: To potentiate their effects against resistant bacterial strains. nih.govnih.gov

With Other Targeted Therapies: To achieve a multi-pronged attack on disease pathways.

Future research in this area should focus on:

In Vitro Synergy Screening: Using checkerboard assays and other methods to identify synergistic interactions with a panel of approved drugs.

Mechanistic Studies of Synergy: To understand the molecular basis of the observed synergistic effects.

In Vivo Evaluation of Combinations: To confirm the synergistic efficacy in preclinical disease models.

The exploration of synergistic interactions could significantly broaden the therapeutic potential of the this compound scaffold and offers a promising avenue for future research.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(Quinolin-2-yloxy)pyrrolidin-2-one, and how can reaction conditions be optimized for higher yields?

- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, quinoline derivatives with hydroxyl groups (e.g., 6,7-dimethoxy-4-hydroxyquinoline) can react with pyrrolidinone precursors under basic conditions. Catalysts like pyrrolidine (20 mol%) in ethanol-water mixtures (1:1) at 50°C have been shown to improve yields by enhancing reaction efficiency and tolerance to water . Optimization involves adjusting stoichiometry, solvent polarity, and temperature. Monitoring via TLC or HPLC is critical to track intermediate formation.

Q. How is this compound characterized structurally, and what spectroscopic techniques are most reliable?

- Methodology :

- X-ray crystallography : Using SHELX software (e.g., SHELXL for refinement) provides precise bond lengths and angles, especially for resolving stereochemistry .

- NMR : H and C NMR in DMSO- or CDCl identify key protons (e.g., quinoline aromatic signals at δ 8.5–9.0 ppm) and carbonyl groups (δ ~170 ppm).

- HRMS : Confirms molecular weight and fragmentation patterns.

Q. What are the stability considerations for this compound under laboratory storage conditions?

- Methodology : Store in tightly sealed containers under inert gas (N or Ar) at 4°C to prevent hydrolysis or oxidation. Avoid exposure to moisture, as pyrrolidinone rings are susceptible to ring-opening in acidic/basic conditions . Stability assays (e.g., accelerated degradation studies at 40°C/75% RH for 4 weeks) can quantify degradation products via HPLC.

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound, particularly in multidrug resistance (MDR) reversal?

- Methodology :

- Docking studies : Use AutoDock Vina to simulate interactions with P-glycoprotein (P-gp) binding sites, focusing on quinoline’s π-π stacking and pyrrolidinone’s hydrogen-bonding motifs .

- QSAR models : Train models on datasets of quinoline hybrids to correlate substituent effects (e.g., methoxy groups at 6,7-positions) with IC values in MDR cell lines (e.g., Lucena 1) .

Q. What strategies mitigate low aqueous solubility during pharmacological assays?

- Methodology :

- Prodrug design : Introduce hydrolyzable groups (e.g., acetylated hydroxyls) to enhance solubility, later cleaved in vivo .

- Nanocarriers : Encapsulate the compound in PEGylated liposomes or cyclodextrin complexes. Monitor release kinetics using dialysis membranes in PBS (pH 7.4) .

Q. How are regioselectivity challenges addressed during functionalization of the quinoline ring?

- Methodology :

- Directing groups : Install temporary groups (e.g., boronic esters) to steer electrophilic substitution to the 4-position.

- Metal catalysis : Pd-mediated C-H activation enables selective bromination or amination at electron-deficient positions .

Q. What analytical approaches resolve contradictions in biological activity data across different studies?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.